



# Application Notes: In Vivo Administration of CBD3063 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CBD3063   |           |
| Cat. No.:            | B15619292 | Get Quote |

#### Introduction

CBD3063 is a first-in-class, selective peptidomimetic modulator that targets the intracellular interaction between the N-type voltage-gated calcium channel (CaV2.2) and the Collapsin Response Mediator Protein 2 (CRMP2).[1][2] By disrupting this protein-protein interaction, CBD3063 effectively reduces the surface trafficking and expression of CaV2.2 channels on the plasma membrane.[1][3] This leads to a decrease in calcium influx and subsequent release of excitatory neurotransmitters, such as Calcitonin Gene-Related Peptide (CGRP), ultimately attenuating nociceptive signaling.[1][4] Preclinical studies in rodent models have demonstrated its efficacy in reversing neuropathic and inflammatory pain without the sedative, cognitive, or motor side effects commonly associated with other CaV2.2-targeting drugs like gabapentin.[1] [5][6]

These notes provide a detailed protocol for the preparation and in vivo administration of **CBD3063** in mice for preclinical pain research.

## **Data Presentation: Quantitative Summary**

The following tables summarize key quantitative data from preclinical studies of **CBD3063** in mice.

Table 1: Efficacy and Dosage of CBD3063 in Mouse Pain Models



| Pain Model                                             | Administrat<br>ion Route   | Effective<br>Dose (Mice) | Efficacy<br>Endpoint                         | Comparator                              | Citation |
|--------------------------------------------------------|----------------------------|--------------------------|----------------------------------------------|-----------------------------------------|----------|
| Spared Nerve<br>Injury (SNI)                           | Intraperitonea<br>I (i.p.) | ED50: 1.02<br>mg/kg      | Reversal of<br>mechanical<br>allodynia       | -                                       | [1]      |
| Spared Nerve<br>Injury (SNI)                           | Intraperitonea<br>I (i.p.) | ED50: 1.50<br>mg/kg      | Reversal of cold allodynia                   | -                                       | [1]      |
| Spared Nerve<br>Injury (SNI)                           | Intraperitonea<br>I (i.p.) | 10 mg/kg                 | Alleviation of neuropathic pain signs        | Comparable<br>to 30 mg/kg<br>Gabapentin | [1][4]   |
| Chemotherap<br>y-Induced<br>Neuropathy<br>(Paclitaxel) | Intraperitonea<br>I (i.p.) | 9 mg/kg                  | Reversal of mechanical & cold hypersensitivi | -                                       | [1][7]   |
| Inflammatory<br>Pain<br>(Capsaicin)                    | Intraplantar<br>(i.pl.)    | 25 μg / 5 μL             | Antinociceptiv<br>e effect<br>(mechanical)   | -                                       | [8]      |
| Osteoarthritis<br>(MIA Model)                          | Intraperitonea<br>I (i.p.) | 10 mg/kg                 | Alleviation of evoked/non-evoked pain        | -                                       | [9]      |

Table 2: CBD3063 Administration Parameters



| Parameter                     | Details                                                                            | Citation   |
|-------------------------------|------------------------------------------------------------------------------------|------------|
| Vehicle                       | 10% DMSO in 90% saline                                                             | [1][9][10] |
| Administration Routes         | Intraperitoneal (i.p.),<br>Intraplantar (i.pl.), Intrathecal<br>(i.t.), Intranasal | [4][11]    |
| i.p. Injection Volume (Mice)  | 10 mL/kg                                                                           | [9][10]    |
| i.pl. Injection Volume (Mice) | 5 μL                                                                               | [8]        |
| Biochemical Activity          | ~35% reduction in CaV2.2-<br>CRMP2 association at 20 μM                            | [1][7]     |
| Neurotransmitter Inhibition   | ~63% decrease in CGRP release (ex vivo) at 20 μM                                   | [1][4]     |

## **Signaling Pathway and Experimental Workflow**

The following diagrams illustrate the mechanism of action of **CBD3063** and a typical experimental workflow for its in vivo evaluation.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. pnas.org [pnas.org]
- 2. medkoo.com [medkoo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Peptidomimetic Modulator of CaV2.2 N-type Calcium Channel for Treatment of Chronic Pain NYU TOV Licensing [license.tov.med.nyu.edu]
- 5. nyu.edu [nyu.edu]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. CBD3063 | CaV2.2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. R and S enantiomers of CBD3063, a CaV2.2 N-type calcium channel modulator, alleviate capsaicin-induced inflammatory pain PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical osteoarthritis model PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uncoupling the CRMP2-CaV2.2 interaction reduces pain-like behavior in a preclinical joint-pain model PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide and Peptidomimetic Inhibitors Targeting the Interaction of Collapsin Response Mediator Protein 2 with the N-Type Calcium Channel for Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: In Vivo Administration of CBD3063 in Mice]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619292#protocol-for-in-vivo-administration-of-cbd3063-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com